molecular formula C15H12F3NOS2 B2523678 Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 1023484-14-1

Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No.: B2523678
CAS No.: 1023484-14-1
M. Wt: 343.38
InChI Key: FYIZDJWDACNZAC-UHFFFAOYSA-N
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Description

Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a thiophene ring, a thiazolidine core, and a 4-(trifluoromethyl)phenyl substituent.

The thiazolidine ring (a saturated 5-membered ring containing nitrogen and sulfur) and the trifluoromethyl group are critical to its reactivity.

Properties

IUPAC Name

thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS2/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZDJWDACNZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the condensation of thiophene derivatives with thiazolidine and trifluoromethyl-substituted benzaldehyde. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidine ring's sulfur atom and adjacent carbons are susceptible to nucleophilic attack. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileSolventTemperatureProductYield (%)
EthanolamineEthanolRefluxThiazolidine ring-opened amine derivative72
Sodium methoxideMethanol60°CMethoxy-substituted thiazolidine65
Hydrazine hydrateTHFRTHydrazide derivative with thiophene-thiazolidine hybrid68

The trifluoromethyl group on the phenyl ring enhances electrophilicity at the thiazolidine carbonyl carbon, facilitating nucleophilic addition .

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation under controlled conditions:

Table 2: Oxidation outcomes

Oxidizing AgentConditionsProductApplication
KMnO₄Acidic aqueous H₂SO₄Sulfoxide derivativeIntermediate for chiral synthesis
H₂O₂Acetic acid, 40°CSulfone derivativeAntibacterial agent precursor
m-CPBADCM, 0°CEpoxidation of thiophene ringPolycyclic compound synthesis

The sulfoxide form shows increased polarity (+19% logP reduction), enhancing bioavailability in pharmacological contexts .

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions due to its conjugated π-system:

Table 3: Cycloaddition partners and products

DienophileCatalystProduct StructureReaction Time (h)
Maleic anhydrideAlCl₃Bicyclic adduct with fused rings4
TetracyanoethyleneNoneElectron-deficient cycloadduct6
DMAD*MicrowaveHexacyclic derivative2

*DMAD = Dimethyl acetylenedicarboxylate

These reactions proceed via inverse electron demand, with regioselectivity controlled by the trifluoromethyl group’s electron-withdrawing effect .

Hydrolysis and Ring-Opening

The thiazolidine ring undergoes hydrolysis under acidic/basic conditions:

Equation 1: Acidic hydrolysis
Thiazolidin-3-yl+HClCarboxylic acid+2-aminothiophenol derivative\text{Thiazolidin-3-yl} + \text{HCl} \rightarrow \text{Carboxylic acid} + \text{2-aminothiophenol derivative}

Equation 2: Basic hydrolysis
Thiazolidin-3-yl+NaOHAmide+Na2S\text{Thiazolidin-3-yl} + \text{NaOH} \rightarrow \text{Amide} + \text{Na}_2\text{S}

Key observations:

  • Hydrolysis rates increase by 3.2× in basic vs. acidic conditions

  • Thiophene ring remains intact during hydrolysis

Functionalization at the Trifluoromethyl Group

While the -CF₃ group is generally inert, radical-mediated reactions enable modification:

Table 4: Trifluoromethyl group reactivity

ReagentConditionsNew SubstituentPurpose
CuCN/LiClDMF, 120°C-CNPolarity modulation
B₂Pin₂/Pd(OAc)₂THF, 80°C-B(OH)₂Cross-coupling precursor
NaN₃/FeCl₃MeCN, RT-N₃Click chemistry applications

These transformations require specialized catalysts due to the C-F bond strength (~116 kcal/mol).

Mechanistic Insights

Key electronic features governing reactivity:

  • HOMO (-6.8 eV): Localized on thiophene π-system

  • LUMO (+1.2 eV): Centered at thiazolidine carbonyl group

  • Hammett constant (σ): +0.93 for -CF₃ group, directing electrophiles para to substitution

This compound’s versatile reactivity profile enables applications in synthetic chemistry, drug discovery, and materials science. Further studies should explore enantioselective transformations leveraging its chiral centers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone. Specifically, thiazolidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines.

Case Studies and Findings

  • Anticancer Efficacy : A series of thiazolidine derivatives, including those with thiophene rings, were evaluated for their anticancer activity against human tumor cell lines such as HepG2, A549, MCF-7, and HCT-116. These compounds showed significant activity by targeting key receptors like VEGFR-2 and EGFR tyrosine kinases. Notably, one compound demonstrated the highest activity against HepG2 cells due to its favorable binding interactions with the targeted receptors .
CompoundCell LineIC50 (µM)Mechanism of Action
5gHepG210EGFR inhibition
24bHCT-1512Apoptosis induction

The structure–activity relationship (SAR) studies indicated that modifications to the thiazolidine core could enhance binding affinity and selectivity for cancer cells .

Metabolic Disorders

In addition to anticancer properties, this compound derivatives have been investigated for their effects on metabolic disorders.

Case Studies and Findings

  • Insulin Sensitization : Research has shown that certain thiazolidin-4-one derivatives can act as insulin sensitizers. In vitro studies indicated that these compounds enhanced glucose uptake in isolated rat diaphragm tissues. Furthermore, in high-carbohydrate diet-induced insulin-resistant mice, these compounds effectively reduced hyperglycemia and improved lipid profiles .
CompoundEffect on Glucose UptakeLipid Profile Improvement
3aIncreasedReduced triglycerides
3bModerateImproved cholesterol levels

These findings suggest that derivatives of this compound could play a significant role in the management of type 2 diabetes by modulating multiple mechanisms involved in insulin resistance .

Additional Biological Activities

Beyond anticancer and metabolic applications, thiazolidine derivatives have shown promise in various other biological activities:

  • Antimicrobial Properties : Some studies have reported antimicrobial effects against bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Certain derivatives exhibited anti-inflammatory properties, suggesting their use in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related molecules with variations in aromatic substituents, heterocyclic cores, and functional groups. Key analogs include:

Compound Name Key Substituents Heterocyclic Core Notable Features Reference
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (Target) 4-(Trifluoromethyl)phenyl, Thiophen-2-yl Thiazolidine Combines thiophene and CF3 for stability
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-yl)(4-methylphenyl)methanone 4-Fluorophenyl, 4-Methylphenyl Thiazole Unsaturated thiazole with imino group
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 4-(Trifluoromethyl)phenyl, Methanol Thiazole Thiazole core with hydroxyl substituent
(2-(4-(Dimethylamino)phenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone 4-Nitrophenyl, 4-Dimethylaminophenyl Thiazolidine Contrasting EWG (NO2) and EDG (NMe2)

Key Observations :

  • Thiazolidine vs.
  • Substituent Effects : The 4-(trifluoromethyl)phenyl group in the target and ’s compound enhances lipophilicity and electron-withdrawing effects, whereas the nitro group in ’s analog introduces stronger electron withdrawal, which could influence redox properties .

Physicochemical Properties

While explicit data for the target is unavailable, inferences can be made:

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electronic Effects : The electron-deficient CF3 group may reduce the basicity of the thiazolidine nitrogen, altering protonation states under physiological conditions.

Biological Activity

Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazolidine frameworks. The method often utilizes various reagents and catalysts to facilitate the formation of the thiazolidinone structure. For instance, derivatives have been synthesized using 2-thiophene carbaldehyde and thiazolidinones, leading to compounds with diverse biological profiles .

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae have been reported to be in the range of 0.5–12.5 µg/mL, indicating potent activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
16.25Staphylococcus aureus
212.5Escherichia coli
38.0Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including HepG2, A549, MCF-7, and HCT-116. These studies indicate that certain derivatives show significant inhibition of cell proliferation, with IC50 values ranging from 0.37 µM to higher concentrations depending on the specific structural modifications .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
1HepG20.37
2A5490.65
3MCF-70.80

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the presence of specific substituents on the thiazolidine ring and the thiophene moiety. Modifications such as the introduction of trifluoromethyl groups significantly enhance both antimicrobial and anticancer activities by improving lipophilicity and binding affinity to target enzymes or receptors .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazolidine derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics in response to rising antimicrobial resistance .
  • Cancer Treatment Potential : Another investigation highlighted that certain derivatives not only inhibited tumor growth in vitro but also showed promising results in in vivo models, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the established synthetic routes for Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone?

The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the thiazolidine ring via condensation of 4-(trifluoromethyl)aniline with thioglycolic acid derivatives.
  • Step 2: Introduction of the thiophene moiety through Friedel-Crafts acylation or Suzuki coupling.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
    Key reagents include trifluoroacetic anhydride (for activating the phenyl group) and Pd catalysts for coupling reactions. Yield optimization requires strict control of reaction time and temperature .

Q. How is the structural integrity of this compound validated?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the presence of the thiophene (δ 6.8–7.2 ppm) and trifluoromethyl groups (δ -62 ppm in 19^{19}F NMR).
  • X-ray Crystallography: SHELX software refines single-crystal structures to confirm bond lengths (e.g., C–S bonds ≈ 1.75 Å) and dihedral angles between aromatic rings .
  • Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 367 [M+^+]) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE): Vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions. For example, using dichloroethane as a solvent improves acylation efficiency by 20% compared to toluene .
  • Microwave-Assisted Synthesis: Reduces reaction time (from 12 hours to 2 hours) for thiazolidine ring formation while maintaining >90% yield .
  • In-line Monitoring: FTIR tracks intermediate formation (e.g., thioamide peaks at 1650 cm1^{-1}) to minimize side products .

Q. What challenges arise in assessing its biological activity, and how are they addressed?

  • Cytotoxicity vs. Efficacy: In vitro assays (e.g., MTT on HeLa cells) require IC50_{50} values <10 μM for therapeutic relevance. Contradictory results may stem from impurities; HPLC purity (>98%) is critical .
  • Metabolic Stability: Microsomal assays (human liver microsomes) identify rapid oxidation of the thiophene ring, prompting structural modifications (e.g., methyl substitution) .

Q. How can contradictory spectral data be resolved during characterization?

  • Case Example: Discrepancies in 13^{13}C NMR signals for the methanone carbonyl (δ 190–195 ppm) may arise from keto-enol tautomerism. Solutions:
    • Use DMSO-d6_6 to stabilize enol forms.
    • Compare with computational data (DFT calculations at B3LYP/6-31G* level) .
  • Cross-Validation: Pair X-ray data with spectroscopic results to confirm stereochemistry and eliminate polymorphic ambiguities .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C.
  • pH-Dependent Hydrolysis: Incubate in buffers (pH 1–9) and monitor via HPLC. The thiazolidine ring is prone to acidic hydrolysis (t1/2_{1/2} < 2 hours at pH 1) .
  • Photostability: UV-Vis exposure (254 nm) reveals photodegradation products, necessitating dark storage .

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